N-α-tert-Butoxycarbonyl-L-ornithine (Boc-Orn-OH) is an N-alpha protected, non-proteinogenic amino acid derivative essential for solid-phase peptide synthesis (SPPS). Its defining feature is the acid-labile Boc protecting group, which dictates its use within the Boc/Bzl synthesis strategy. This approach relies on repeated treatments with moderate acid, such as trifluoroacetic acid (TFA), to deprotect the N-terminal amine for chain elongation, while side-chain protecting groups are designed to be stable until cleaved by very strong acids like hydrofluoric acid (HF) in the final step. This methodology makes Boc-Orn-OH a critical precursor for constructing peptides, especially where the ornithine side-chain amine is intended for post-synthesis modification or to mimic other cationic residues.
Substituting Boc-Orn-OH with an alternative like Fmoc-Orn-OH is not a simple drop-in replacement; it necessitates a complete overhaul of the synthesis strategy. The Boc group's acid-lability is fundamentally incompatible with the base-labile deprotection conditions (e.g., piperidine) required for the Fmoc group, a concept known as orthogonality. Attempting to use Boc-Orn-OH in an Fmoc-based workflow would halt chain elongation, as the N-terminal protection would be resistant to the basic deprotection steps. Furthermore, substituting Boc-Orn-OH with its closest structural analog, Boc-Lys-OH, is often precluded by application-specific requirements. The single-carbon difference in side-chain length between ornithine and lysine can significantly alter the resulting peptide's conformational properties, receptor binding affinity, and biological activity, particularly in structured peptides or cell-penetrating agents where spatial arrangement of cationic charges is critical.
The primary differentiator for Boc-Orn-OH is its mandated use in the Boc/Bzl peptide synthesis strategy. This method uses an acid-labile N-α-Boc group, which is removed with ~50% TFA in DCM, and highly acid-stable side-chain protection (e.g., Benzyl-based groups), which require harsh acids like HF for final cleavage. This is fundamentally different from the mainstream Fmoc/tBu strategy, which employs a base-labile N-α-Fmoc group (removed with 20% piperidine in DMF) and TFA-labile side-chain protection. The choice is binary and dictates the entire synthesis and cleavage process; the two strategies are mutually exclusive.
| Evidence Dimension | N-α-Protecting Group Deprotection Reagent |
| Target Compound Data | TFA (Trifluoroacetic Acid) |
| Comparator Or Baseline | Fmoc-Orn-OH: Piperidine (a secondary amine base) |
| Quantified Difference | Qualitatively different chemical mechanisms (acidolysis vs. base-induced elimination) |
| Conditions | Standard Solid-Phase Peptide Synthesis (SPPS) cycles |
This dictates the entire process chemistry, making Boc-Orn-OH the required choice for established Boc-based workflows or for synthesizing peptides with base-sensitive modifications.
Boc-protected amino acids are generally characterized by their high solubility in organic solvents appropriate for Boc-based SPPS, such as Dichloromethane (DCM) and N,N-Dimethylformamide (DMF). While direct head-to-head solubility data for Boc-Orn-OH vs. specific comparators is sparse, the established use of DCM in Boc chemistry is partly due to its excellent solvation of Boc-amino acids. In contrast, some alternative building blocks, such as Z-protected amino acids (e.g., Z-Orn-OH), can exhibit lower solubility, potentially complicating automated synthesis protocols or requiring co-solvents. High solubility is a key process parameter, ensuring complete dissolution for coupling reactions and preventing precipitation in synthesizer lines.
| Evidence Dimension | Solubility in Primary Synthesis Solvents |
| Target Compound Data | High solubility in Dichloromethane (DCM) and DMF, the standard solvents for Boc-SPPS. |
| Comparator Or Baseline | Other protected amino acids (e.g., Z-protected) which may have more limited solubility. |
| Quantified Difference | Not quantified in a single study, but inferred from established solvent systems for each chemistry. |
| Conditions | Automated or manual solid-phase peptide synthesis |
Reliable solubility prevents failed couplings and instrument downtime, making it a critical factor for reproducible, high-throughput peptide synthesis.
The choice between ornithine and lysine, which differ by a single methylene group in the side chain, is critical for biological function. While both are basic amino acids, the shorter side chain of ornithine can lead to distinct structural and functional properties in the final peptide. For example, in cell-penetrating peptides (CPPs), efficacy is highly dependent on the number and spatial arrangement of cationic charges. Arginine-rich peptides are generally more efficient at cell penetration than lysine-rich peptides due to the hydrogen-bonding capabilities of the guanidinium group. As ornithine is a direct precursor to arginine, its incorporation via Boc-Orn-OH is a key step in synthesizing potent CPPs and provides a different structural backbone than the corresponding lysine-based peptide, impacting the final activity.
| Evidence Dimension | Cellular Uptake Efficiency |
| Target Compound Data | Ornithine serves as a key structural component and precursor for arginine, which is found in the most potent CPPs. |
| Comparator Or Baseline | Lysine-containing peptides generally exhibit lower membrane permeability than arginine-containing peptides. |
| Quantified Difference | Studies show oligoarginines require at least 8 residues for efficient membrane perforation, a benchmark not typically met by oligo-lysine peptides. |
| Conditions | Cellular uptake assays for drug delivery applications. |
For performance-critical applications like drug delivery, substituting Boc-Orn-OH with Boc-Lys-OH can lead to a significant loss of biological function.
For laboratories and manufacturing facilities with established, validated synthesis protocols built around Boc/Bzl chemistry, Boc-Orn-OH is the required, non-substitutable input material to ensure process consistency and regulatory compliance.
When a target peptide contains functionalities that are unstable in the presence of piperidine (the deprotection agent in Fmoc chemistry), the entire synthesis must be conducted using the Boc strategy. Boc-Orn-OH is the necessary precursor for incorporating ornithine in these specific molecular contexts.
Boc-Orn-OH is a crucial intermediate for synthesizing arginine-rich peptides, which are known to have superior cell penetration capabilities compared to their lysine-based counterparts. The ornithine side-chain is guanidinylated to form arginine, making this compound a key precursor where maximum intracellular delivery is the goal.
Irritant